molecular formula C11H12N2S B8068264 4-(3-Ethylphenyl)-1,3-thiazol-2-amine

4-(3-Ethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B8068264
M. Wt: 204.29 g/mol
InChI Key: ORLWLAIIAJLSRP-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

    Starting Materials: 3-Ethylbenzaldehyde, thioamide, and α-haloketone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol or methanol.

    Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated phenyl-thiazole derivatives.

Scientific Research Applications

4-(3-Ethylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Thiazole derivatives are investigated for their potential as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 4-(3-Ethylphenyl)-1,3-thiazol-2-amine is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact mechanism of action depends on the specific biological target and the nature of the substituents on the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-thiazol-2-amine: Lacks the ethyl group on the phenyl ring.

    4-(4-Methylphenyl)-1,3-thiazol-2-amine: Contains a methyl group instead of an ethyl group.

    4-(3-Chlorophenyl)-1,3-thiazol-2-amine: Contains a chlorine atom instead of an ethyl group.

Uniqueness

4-(3-Ethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-(3-ethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-8-4-3-5-9(6-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLWLAIIAJLSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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